molecular formula C17H13BrN2O4S B11557998 2-Bromo-benzoic acid (6-methoxy-benzothiazol-2-ylcarbamoyl)-methyl ester

2-Bromo-benzoic acid (6-methoxy-benzothiazol-2-ylcarbamoyl)-methyl ester

Cat. No.: B11557998
M. Wt: 421.3 g/mol
InChI Key: FWDSJGDPRAXLAN-UHFFFAOYSA-N
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Description

[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE is a complex organic compound that features a benzothiazole ring substituted with a methoxy group and a carbamoyl group, linked to a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the methoxy group. The carbamoyl group is then added through a carbamoylation reaction. Finally, the bromobenzoate moiety is introduced via esterification.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of [(6-HYDROXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE.

    Reduction: Formation of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]METHYL 2-BROMOBENZOATE.

    Substitution: Formation of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-AMINOBENZOATE.

Scientific Research Applications

[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE can be compared with other benzothiazole derivatives:

    [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-1-PIPERIDINECARBODITHIOATE: Similar structure but with a piperidinecarbodithioate moiety.

    2-AMINO-6-METHOXYBENZOTHIAZOLE: Lacks the carbamoyl and bromobenzoate groups, making it less complex.

    6-METHOXY-2-BENZOTHIAZOLAMINE: Similar to the parent compound but without the carbamoyl and bromobenzoate groups.

The uniqueness of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-BROMOBENZOATE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H13BrN2O4S

Molecular Weight

421.3 g/mol

IUPAC Name

[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-bromobenzoate

InChI

InChI=1S/C17H13BrN2O4S/c1-23-10-6-7-13-14(8-10)25-17(19-13)20-15(21)9-24-16(22)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,19,20,21)

InChI Key

FWDSJGDPRAXLAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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